![molecular formula C12H10BrN B1347636 4'-Bromo-[1,1'-biphenyl]-4-amine CAS No. 3365-82-0](/img/structure/B1347636.png)

4'-Bromo-[1,1'-biphenyl]-4-amine

Vue d'ensemble

Description

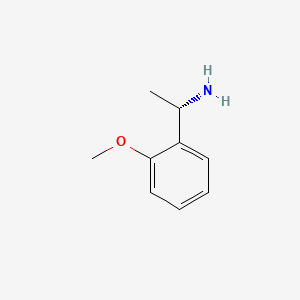

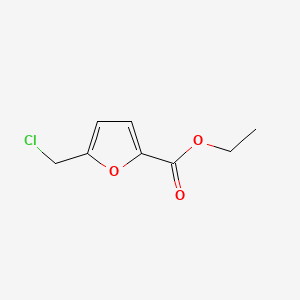

4-Bromo-[1,1'-biphenyl]-4-amine (4-BBA) is an organic compound with a wide range of applications. It is a versatile compound that has been used in a variety of fields such as biochemistry, pharmacology, and materials science. 4-BBA is a highly polar compound and has a high solubility in water. It is a colorless solid with a melting point of 134 °C and a boiling point of 299 °C. 4-BBA is a useful building block for the synthesis of a variety of compounds and is used in the manufacture of pharmaceuticals, agrochemicals, and other products.

Applications De Recherche Scientifique

Biomedical Research and Drug Development

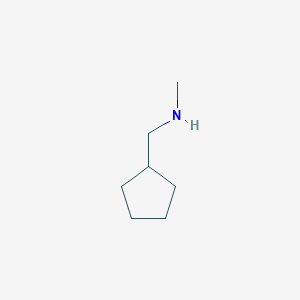

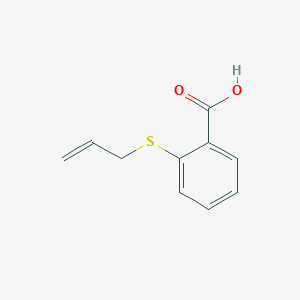

4'-Bromo-[1,1'-biphenyl]-4-amine and its derivatives have been explored extensively in biomedical research and drug development. For instance, N,N-dimethyl-2-propen-1-amine derivatives, which incorporate the 4'-bromo-[1,1'-biphenyl]-4-amine moiety, have shown potential as trypanocide agents with relatively low acute toxicities. These compounds have been investigated for their inhibitory effects on the growth of Escherichia coli and their trypanocidal activities against Trypanosoma cruzi, a parasitic agent causing Chagas' disease (Conti et al., 1996). Additionally, similar derivatives have been synthesized and evaluated for their anti-bacterial and anti-fungal activities, indicating the broad potential of these compounds in antimicrobial research (Agarwal, 2017).

Polymer Chemistry

In the field of polymer chemistry, 4-bromo-4′-ethynyl biphenyl, a related compound, has been polymerized using a palladium-based catalyst system. The resulting polymers demonstrated considerable thermal stability and predominantly insoluble characteristics, highlighting the utility of bromo-substituted biphenyl compounds in synthesizing novel polymeric materials (Trumbo & Marvel, 1987).

Synthesis of Benzimidazoles

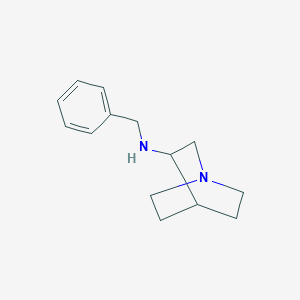

Bromo-substituted biphenyl compounds, including derivatives of 4'-Bromo-[1,1'-biphenyl]-4-amine, have been utilized in the synthesis of benzimidazoles. For example, o-Bromophenyl isocyanide reacts with various primary amines under specific catalysis to yield 1-substituted benzimidazoles. Such synthetic pathways are significant in the development of pharmaceuticals and organic materials (Lygin & Meijere, 2009).

Chemical Synthesis and Organic Chemistry

4'-Bromo-[1,1'-biphenyl]-4-amine derivatives are also important in general organic synthesis. For instance, they have been used in the synthesis of various organic compounds such as 1,1':4',1"-terphenyl derivatives. These syntheses have explored various synthetic routes, contributing tothe development of new methods in organic synthesis and the creation of complex organic structures (Chukhajian et al., 2020).

Catalysis and Chemical Reactions

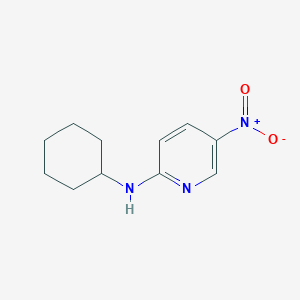

Bromo-substituted biphenyl compounds, including 4'-Bromo-[1,1'-biphenyl]-4-amine, have been used in catalysis, particularly in the palladium-catalyzed amination of aryl chlorides, bromides, and triflates. This process is highly relevant in the synthesis of complex amines and has broad applications in pharmaceutical and material sciences (Wolfe et al., 2000).

Sensing and Detection Applications

Compounds derived from 4'-Bromo-[1,1'-biphenyl]-4-amine have also been synthesized for use in sensing and detection applications. Luminescent covalent-organic polymers (COPs) synthesized using derivatives of this compound have shown potential in detecting nitroaromatic explosives and small organic molecules, demonstrating the utility of these compounds in security and environmental monitoring (Xiang & Cao, 2012).

Mécanisme D'action

Target of Action

It’s known that similar biphenyl compounds often interact with various enzymes and receptors in the body .

Mode of Action

It’s known that brominated biphenyls can undergo metabolic transformations in the body, such as reduction . These transformations can lead to the formation of metabolites that may interact with biological targets .

Biochemical Pathways

It’s known that similar compounds can be metabolized by cytochrome p-450-dependent monooxygenases in hepatic microsomes . This suggests that 4’-Bromo-[1,1’-biphenyl]-4-amine could potentially affect pathways related to xenobiotic metabolism .

Pharmacokinetics

Similar biphenyl compounds are known to be lipophilic and can be widely distributed in the body . They can also undergo metabolic transformations, as mentioned earlier .

Result of Action

The metabolic transformations it undergoes could potentially lead to the formation of metabolites that interact with various biological targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4’-Bromo-[1,1’-biphenyl]-4-amine. For instance, factors such as pH and temperature can affect the compound’s stability and its interactions with biological targets . Additionally, the presence of other compounds or contaminants can potentially influence its efficacy and toxicity .

Propriétés

IUPAC Name |

4-(4-bromophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGPBKHKHMVGUFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40299436 | |

| Record name | 4'-bromobiphenyl-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Bromo-[1,1'-biphenyl]-4-amine | |

CAS RN |

3365-82-0 | |

| Record name | 3365-82-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130467 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-bromobiphenyl-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

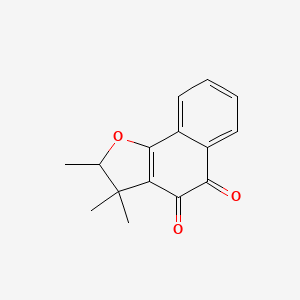

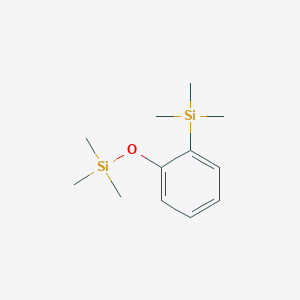

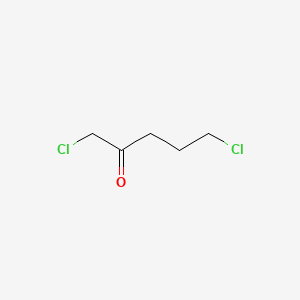

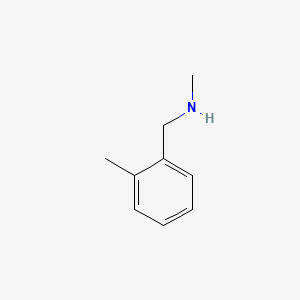

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.